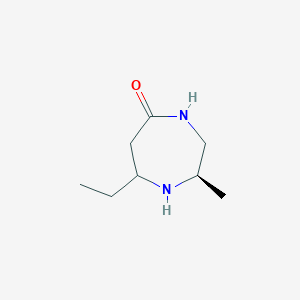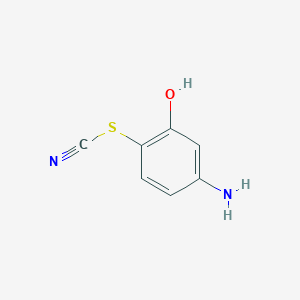
Thiocyanic acid, 4-amino-2-hydroxyphenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiocyanic acid, 4-amino-2-hydroxyphenyl ester is an organic compound with the molecular formula C7H6N2O2S. This compound is part of the thiocyanate family, which is known for its diverse applications in various fields such as chemistry, biology, and industry. The structure of this compound includes a thiocyanate group (-SCN) attached to a phenyl ring substituted with amino (-NH2) and hydroxyl (-OH) groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, 4-amino-2-hydroxyphenyl ester typically involves the reaction of 4-amino-2-hydroxyphenol with thiocyanic acid. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pH conditions to ensure the formation of the desired ester. The reaction can be represented as follows:
4-amino-2-hydroxyphenol+Thiocyanic acid→Thiocyanic acid, 4-amino-2-hydroxyphenyl ester
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalysts and purification techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Thiocyanic acid, 4-amino-2-hydroxyphenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The thiocyanate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Various substituted phenyl esters
Applications De Recherche Scientifique
Thiocyanic acid, 4-amino-2-hydroxyphenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of thiocyanic acid, 4-amino-2-hydroxyphenyl ester involves its interaction with various molecular targets. The thiocyanate group can participate in nucleophilic substitution reactions, while the amino and hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thiocyanic acid, 4-amino-3,5-dimethylphenyl ester
- Thiocyanic acid, 4-amino-3,5-dibromophenyl ester
- Thiocyanic acid, 4-amino-2-chloro-5-hydroxyphenyl ester
Uniqueness
Thiocyanic acid, 4-amino-2-hydroxyphenyl ester is unique due to the presence of both amino and hydroxyl groups on the phenyl ring, which can enhance its reactivity and potential applications in various fields. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
652990-13-1 |
|---|---|
Formule moléculaire |
C7H6N2OS |
Poids moléculaire |
166.20 g/mol |
Nom IUPAC |
(4-amino-2-hydroxyphenyl) thiocyanate |
InChI |
InChI=1S/C7H6N2OS/c8-4-11-7-2-1-5(9)3-6(7)10/h1-3,10H,9H2 |
Clé InChI |
MOTGZFMTOGAYBK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)O)SC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


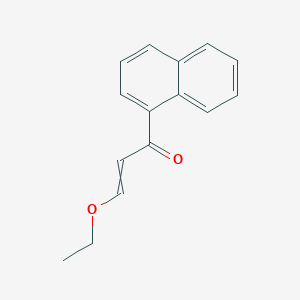
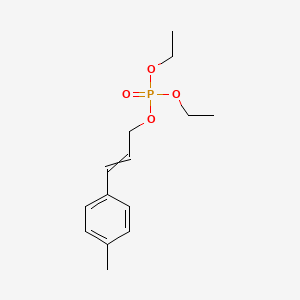
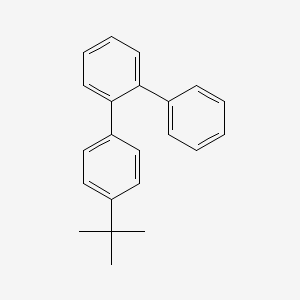
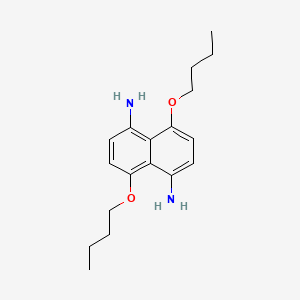
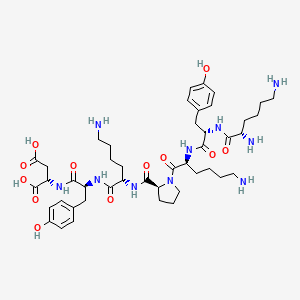


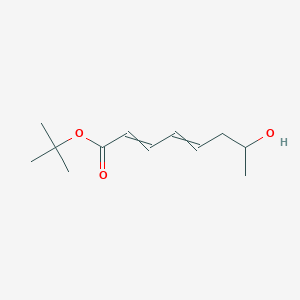
![3-Bromo-7-(pyridin-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B12536173.png)
![6-[(1H-Imidazol-1-yl)(phenyl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B12536178.png)

![(2S)-2-[Phenyl({2-[(propan-2-yl)oxy]phenyl}sulfanyl)methyl]morpholine](/img/structure/B12536186.png)
![N-{4-[(4-Amino-2,5-dibutoxyphenyl)sulfanyl]phenyl}-2-phenoxyacetamide](/img/structure/B12536200.png)
